Val-gly
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(2-amino-3-methylbutanoyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3/c1-4(2)6(8)7(12)9-3-5(10)11/h4,6H,3,8H2,1-2H3,(H,9,12)(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOUPEELXVYPCPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71698-68-5, 686-43-1 | |
| Record name | NSC524129 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524129 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC89177 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89177 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthetic Methodologies for Valylglycine and Its Analogs
Chemical Synthesis Approaches
Chemical synthesis offers controlled methods for constructing peptide bonds. For Valylglycine, this involves forming an amide bond between the carboxyl group of valine and the amino group of glycine (B1666218). Early chemical synthesis methods for Valyl-glycine or its salts utilized materials such as formyl-L-valine and glycine ethyl ester, or N-carboxyanhydride of valine and glycine. google.com Modern chemical synthesis, particularly for peptides, heavily relies on Solid-Phase Peptide Synthesis (SPPS).
Solid-Phase Peptide Synthesis (SPPS) Strategies for Valylglycine
Solid-Phase Peptide Synthesis (SPPS), introduced by Merrifield, is a widely used technique for synthesizing peptides by sequentially adding protected amino acids to a growing peptide chain anchored to an insoluble polymer support (resin). bachem.comunipr.it This method simplifies purification by allowing excess reagents and by-products to be washed away after each reaction step. The synthesis of Valylglycine using SPPS involves attaching one of the amino acids (typically glycine as the C-terminal residue) to a resin and then coupling the second amino acid (valine) to the immobilized residue.
The SPPS process generally involves repetitive cycles of Nα-protecting group cleavage, washing steps, coupling of a protected amino acid, and further washing steps. bachem.comunipr.it
The choice of resin is fundamental to the success of SPPS. biosynth.com Resins consist of a solid support, often polymeric beads, which may be pre-functionalized with a linker. biosynth.com The linker acts as a spacer between the resin and the growing peptide chain. biosynth.com The physical properties of the resin, such as bead size and swelling characteristics, influence reaction kinetics and accessibility of coupling sites. bachem.combiosynth.com For example, larger beads can lead to slower reaction times due to limited diffusion. biosynth.com Resins need to be solvated in appropriate solvents to swell and allow reagents to access the reactive sites. biosynth.com
Loading parameters, referring to the amount of the first amino acid attached per gram of resin, are also critical. A typical load for routine SPPS is between 0.7 and 1 mEq/g before the first amino acid is loaded. bachem.com However, the loading can be adjusted based on the specific peptide sequence and synthesis scale. bachem.com For instance, lower loading might be used for the synthesis of longer or more complex peptide sequences to mitigate issues like aggregation. bachem.comnih.gov
While specific data on resin selection and loading optimization exclusively for Valylglycine synthesis is not extensively detailed in the provided snippets, general principles of SPPS resin selection apply. Resins commonly used in Fmoc SPPS, such as Wang or Rink Amide resins, could be suitable starting points for Val-Gly synthesis depending on the desired C-terminal functionality (acid or amide). biosynth.comtandfonline.com The stability of the peptidyl-resin linkage during acid hydrolysis can also be a consideration, with stability being dependent on the C-terminal amino acid and the type of resin. researchgate.net
The formation of the peptide bond between valine and glycine requires the activation of the carboxyl group of one amino acid to react with the amino group of the other. This is facilitated by coupling reagents. spbu.ruuniurb.it The selection of an appropriate coupling reagent is crucial for achieving high coupling efficiency, minimizing side reactions (such as racemization), and ensuring high peptide purity. bachem.comchempep.com
Carbodiimides like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) have been historically used for peptide bond formation in both solution and solid-phase synthesis. bachem.comchempep.compeptide.com DIC is often preferred over DCC in SPPS because the resulting urea (B33335) by-product is more soluble in common organic solvents, making it easier to wash away from the resin. bachem.comchempep.compeptide.com
However, carbodiimide (B86325) activation can lead to undesirable side reactions, including racemization of the activated amino acid and the formation of N-acylureas. bachem.comchempep.com To suppress these side reactions and enhance coupling efficiency, additives such as 1-Hydroxybenzotriazole (HOBt) are commonly used in combination with carbodiimides. bachem.comchempep.comgoogle.com HOBt reacts with the activated carboxyl group to form a more reactive and less racemizing HOBt ester intermediate. google.com The combination of DIC and HOBt is a widely used method in SPPS due to its effectiveness and relatively low cost. bachem.comgoogle.com
A standard DIC/HOBt coupling procedure in SPPS typically involves dissolving the protected amino acid and HOBt in a solvent like DMF and then adding DIC. peptide.com This mixture is then added to the resin-bound peptide chain, and the reaction is allowed to proceed, often monitored by a ninhydrin (B49086) test to check for free amino groups. peptide.com
Uronium and phosphonium (B103445) salts represent another major class of coupling reagents widely used in SPPS. bachem.com These reagents are known for their high coupling rates and generally fewer side reactions compared to carbodiimides alone. bachem.com Examples include HBTU (O-(1H-Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and COMU ([1-(1-Pyrrolidinyl-1H-1,2,3-triazolo-[4,5-b]pyridin-1-ylmethylene)pyrrolidinium Hexafluorophosphate]). bachem.com
These reagents typically require the presence of a tertiary base, such as Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM), to facilitate the coupling reaction. bachem.com They activate the carboxyl group, forming reactive species that then react with the amino group of the resin-bound peptide.
Research has compared the efficiency of various coupling reagents. For instance, studies have shown that HOAt-based reagents (like HATU) can be more reactive than HOBt-based reagents (like HBTU and PyBOP). bachem.comresearchgate.net More recently, Oxyma Pure-based reagents like COMU have been introduced as alternatives, offering advantages such as safer handling and better solubility compared to some older reagents. bachem.com While the relative reactivity of Oxyma esters compared to HOAt esters can be debated, Oxyma-based reagents generally perform better than HOBt-based ones.
Specific application of these reagents for Valylglycine synthesis would follow general SPPS protocols, utilizing the protected amino acids (Fmoc-Val-OH and H-Gly-resin or protected Gly and H-Val-resin) and the chosen coupling system in an appropriate solvent like DMF or NMP. nih.govrsc.org
Protecting groups are essential in peptide synthesis to prevent unwanted reactions at reactive functional groups while the peptide chain is being assembled. unipr.it For the amino group (Nα), temporary protecting groups are used, which can be selectively removed at each coupling step. The two most common strategies in SPPS are the Fmoc (9-Fluorenylmethoxycarbonyl) and Boc (tert-Butyloxycarbonyl) strategies. unipr.it
The Fmoc strategy uses the Fmoc group for Nα-protection, which is labile to basic conditions, typically removed by treatment with a secondary amine like piperidine. unipr.ittandfonline.com Side-chain functional groups are protected with groups that are stable to base but can be removed by acid treatment at the end of the synthesis. unipr.it Fmoc-L-Valine (Fmoc-Val-OH) is a commercially available protected amino acid derivative widely used in Fmoc SPPS. lookchem.com
The Boc strategy, an earlier approach, utilizes the Boc group for Nα-protection, which is acid-labile and removed by treatment with strong acid, such as trifluoroacetic acid (TFA). unipr.itdtic.mil Side-chain protecting groups in Boc SPPS are typically acid-stable and removed by stronger acid treatment (e.g., HF) at the end of the synthesis. unipr.it
For the synthesis of Valylglycine, either strategy can be employed. In Fmoc SPPS, Fmoc-Val-OH would be coupled to a resin-bound glycine residue (or a protected glycine coupled to a resin-bound valine residue) after Fmoc deprotection of the amine. lookchem.com In Boc SPPS, Boc-Val-OH would be used similarly, with Boc deprotection preceding the coupling step. The choice between Fmoc and Boc strategies depends on factors such as the desired peptide sequence, the nature of side-chain functional groups, and compatibility with available resins and cleavage conditions.
The carboxyl group of the amino acid to be coupled is activated by the coupling reagent, while the carboxyl group of the C-terminal amino acid is typically attached to the resin via a linker, effectively protecting it during chain elongation. The amino group of the incoming amino acid is protected by either Fmoc or Boc. The amino group of the resin-bound peptide is deprotected before the coupling reaction.
| Protecting Group Strategy | Nα-Protecting Group | Deprotection Method | Side-Chain Protecting Groups | Cleavage from Resin |
| Fmoc | Fmoc | Base (e.g., Piperidine) | Acid-labile | Acid (e.g., TFA) |
| Boc | Boc | Acid (e.g., TFA) | Strong acid-labile | Strong acid (e.g., HF) |
Detailed research findings on the comparative efficiency of Fmoc versus Boc strategies specifically for Valylglycine synthesis were not prominently featured in the search results, but the general principles and practices of these established SPPS methods would apply.
| Coupling Reagent Class | Examples | Additives (Common) | Advantages | Disadvantages |
| Carbodiimides | DIC, DCC, EDC | HOBt, HOAt, Oxyma | Cost-effective (DIC/HOBt), widely used | Potential for racemization, N-acylurea formation |
| Uronium/Phosphonium Salts | HBTU, HATU, PyBOP, COMU | - | High coupling rates, generally fewer side reactions | Can be more expensive, require base |
Carbodiimide-Based Coupling (e.g., DIC, DCC) with Additives (e.g., HOBt)
Analysis of Cleavage and Purification Methodologies
Following peptide synthesis, particularly solid-phase synthesis, cleavage from the solid support and subsequent purification are critical steps to obtain the desired peptide in high purity. Cleavage typically involves treating the peptide-resin with a reagent that breaks the bond anchoring the peptide to the support. For peptides synthesized on acid-labile resins, cleavage is often performed using acidic conditions, such as trifluoromethanesulfonic acid (TFMSA) in trifluoroacetic acid (TFA) solutions. dtic.mil However, this can lead to side reactions like t-butylation and benzylation. dtic.mil An optimized deprotection and cleavage procedure can significantly reduce these issues while maintaining high peptide yields. dtic.mil
Purification methods are employed to isolate the target peptide from impurities, including truncated sequences, deletion sequences, and byproducts from synthesis and cleavage. nih.govpeptide.com Common purification techniques include reversed-phase high-performance liquid chromatography (RP-HPLC). dtic.milpeptide.combiosearchtech.com For instance, reversed-phase preparative liquid chromatography on a C-4 column has been used to purify peptides to greater than 98% purity. dtic.mil Desalting is another technique used to remove small-molecule by-products from synthesis, cleavage, and deprotection steps, and is typically suitable for shorter oligonucleotides (less than 36 bases). biosearchtech.com For longer sequences or applications requiring higher purity, cartridge or HPLC purification is recommended. biosearchtech.com The choice of purification method depends on the peptide's length, hydrophobicity, and the required purity level. peptide.com
Solution-Phase Peptide Synthesis (LPPS) Approaches for Valylglycine
Solution-Phase Peptide Synthesis (LPPS), also known as Liquid-Phase Peptide Synthesis (LPPS) or classical peptide synthesis, involves the stepwise or fragment-based assembly of peptides in a homogeneous solution. bachem.comamericanpeptidesociety.org LPPS allows for intermediate purification of partial sequences, which can lead to lower impurity levels compared to solid-phase peptide synthesis (SPPS) where purification typically occurs only at the final step. bachem.com While SPPS often follows standardized protocols, LPPS requires more tailored strategies regarding protecting groups, coupling reagents, solvents, and reaction conditions due to solubility considerations for longer peptides. bachem.com
Fragment Condensation and Segment Coupling Strategies
Fragment condensation and segment coupling are strategies used in peptide synthesis, including LPPS, where pre-synthesized peptide fragments are joined together to form a longer peptide chain. google.comresearchgate.net This approach can be particularly useful for synthesizing longer or more complex peptides that may be challenging to assemble by stepwise addition of individual amino acids. nih.gov Fragment condensation can be performed in solution or on a solid support. nih.govontosight.ai In solid-phase fragment condensation (SPFC), peptide fragments are condensed onto a growing peptide chain attached to a resin. ontosight.ai This technique can offer advantages such as improved yields and reduced synthesis times, and is applicable to incorporating complex or modified sequences. ontosight.ai The strategic choice of fragments is key for successful synthesis, particularly when dealing with challenging amino acids. nih.gov
Protective Group Orthogonality in Solution-Phase Valylglycine Synthesis
Protective groups are essential in peptide synthesis to selectively mask reactive functional groups of amino acids, preventing undesired side reactions during peptide bond formation. iris-biotech.depeptide.com Orthogonality in protecting groups refers to the ability to selectively remove different protecting groups under distinct chemical conditions without affecting others. iris-biotech.depeptide.com This is crucial for complex peptide synthesis, including fragment condensation, where different protecting groups are used for the N-terminus, C-terminus, and amino acid side chains. peptide.com For instance, in solution synthesis, combinations like Boc/Bzl or Z/tBu are used. bachem.com The selection of an alpha-amino protecting group (like Z, Boc, or Fmoc) can influence the options for side-chain protecting groups, especially if simultaneous deprotection at the end of the synthesis is desired. bachem.com
Novel Activation Methods for Solution-Phase Peptide Bond Formation
The formation of a peptide bond requires the activation of the carboxyl group of one amino acid to react with the amino group of another. americanpeptidesociety.orgbachem.com Various activation methods and coupling reagents have been developed for solution-phase peptide synthesis to enhance efficiency and minimize side reactions. bachem.com Traditionally, carbodiimides like DCC and DIC have been used as activators. bachem.commdpi.com More recently, phosphonium- and aminium-type reagents such as BOP, PyBOP, TBTU, HBTU, and HATU have gained popularity due to high coupling rates and fewer side reactions. bachem.com Novel methods, such as using N-acyl imidazoles as activated amino partners, offer alternative approaches for dipeptide synthesis. researchgate.net Additionally, cyclic propylphosphonic anhydride (B1165640) (T3P®) has been shown to promote fast and efficient peptide bond formation in solution-phase synthesis with minimal epimerization and the generation of water-soluble by-products. mdpi.com Some methods even aim for coupling-reagent-free synthesis using amino acid ionic liquids. researchgate.net
Chemoselective Ligation Techniques for Valylglycine Derivatives
Chemoselective ligation techniques involve the use of mutually specific reactive chemical groups to form a covalent bond between molecules, often without the need for extensive protecting groups. thermofisher.comchimia.ch These techniques are particularly valuable for the synthesis of complex peptides and proteins, including modified or labeled derivatives. chimia.chnih.gov Examples of chemoselective ligation include hydrazide-aldehyde condensation, Click chemistry (azide-alkyne ligation), and Staudinger ligation (azide-phosphine ligation). thermofisher.comthermofisher.com Staudinger ligation, for instance, is highly specific and can be performed in aqueous environments at physiological pH without requiring copper, unlike traditional Click chemistry. thermofisher.com While the provided search results discuss chemoselective ligation in the context of protein modification and labeling using unnatural amino acids or tags thermofisher.comnih.gov, and the ligation of unprotected peptide fragments chimia.ch, direct information on the specific application of these techniques solely for the synthesis of Valylglycine itself is limited in the provided snippets. However, the principles of chemoselective ligation could potentially be applied to the synthesis of Valylglycine derivatives or in strategies involving the ligation of peptide fragments containing this compound.
Enzymatic Synthesis of Valylglycine
Enzymatic synthesis offers an alternative, often more environmentally friendly, approach to peptide synthesis compared to chemical methods. Enzymes can catalyze peptide bond formation with high specificity, potentially reducing the need for protecting groups and minimizing side reactions. Valylglycine can be synthesized enzymatically. One method involves the use of L-amino acid esterase (LAE) to synthesize this compound from valine methyl ester and glycine. researchgate.net Research has screened microorganisms producing LAE with synthetic activity toward this compound. researchgate.netresearchmap.jp Another enzymatic route involves the use of γ-glutamyltransferase (GGT) to γ-glutamylate this compound, producing γ-glutamyl-valyl-glycine (γ-Glu-Val-Gly). google.comgoogle.comnih.gov This indicates that this compound can serve as a substrate in enzymatic reactions to form longer peptides. The enzymatic synthesis of γ-Glu-Val-Gly from glutamine and valylglycine through the transpeptidation reaction of bacterial γ-glutamyltranspeptidase has been studied, with reaction conditions optimized for production. nih.gov Metal cations like Na+ and Mg2+ have been shown to improve the transpeptidation reaction of γ-glutamyltranspeptidase, increasing the production of γ-glutamyl-valyl-glycine. nih.gov Enzymatic methods for producing γ-glutamyl tripeptides, including γ-Glu-Val-Gly, from a dipeptide using N-protected glutamic anhydride or by using glutamate-cysteine ligase and glutathione (B108866) synthetase are also known. google.com
Protease-Catalyzed Peptide Synthesis of Valylglycine
Protease-catalyzed peptide synthesis (PCPS) is a promising enzymatic approach for creating peptide bonds. rpi.edusci-hub.se Unlike the hydrolytic activity proteases typically exhibit in aqueous environments, they can catalyze peptide bond formation under non-physiological conditions, such as in organic media or at the solid/liquid interface. frontiersin.org This reverse hydrolysis reaction can be controlled thermodynamically or kinetically. frontiersin.org
For the specific synthesis of Valylglycine, L-amino acid esterases (LAEs) have been explored. researchgate.net Research has screened microorganisms for LAE activity with a focus on their ability to synthesize this compound from valine methyl ester and glycine. researchgate.net Elizabethkingia sp. TT1 was identified as a microorganism exhibiting high synthetic activity towards this compound among the tested isolates. researchgate.net The LAE from this strain, designated TT1LAE, was purified and characterized for its potential in this compound synthesis. researchgate.net
Another enzymatic route involves the use of γ-glutamyltransferase (GGT). While primarily known for transferring γ-glutamyl groups, GGT can catalyze the γ-glutamylation of dipeptides like this compound to form γ-Glu-Val-Gly. google.com This highlights the potential for certain enzymes to participate in the formation or modification of this compound depending on the reaction conditions and available substrates.
Enzyme Specificity and Reaction Optimization for Valylglycine Formation
Enzyme specificity is a critical factor in enzymatic peptide synthesis, influencing the efficiency and yield of the desired product while minimizing byproduct formation. For Valylglycine synthesis, the specificity of the chosen enzyme, such as an L-amino acid esterase or potentially a protease with synthetic activity, dictates its preference for valine methyl ester and glycine as substrates.
Reaction optimization is crucial to maximize the yield and efficiency of protease-catalyzed this compound synthesis. This involves adjusting various parameters, including substrate concentrations, enzyme concentration, temperature, pH, and reaction time. google.comdergipark.org.tr
Studies on protease activity and optimization, though not always specific to this compound synthesis, provide valuable insights. For instance, research on alkaline protease from Bacillus subtilis has investigated the impact of incubation time, temperature, and pH on enzyme activity. dergipark.org.tr Optimal conditions for protease activity can vary depending on the specific enzyme and substrate. For the Bacillus subtilis alkaline protease, an optimal incubation time of 5 minutes and a temperature of 60°C were observed for casein hydrolysis. dergipark.org.tr The optimal pH was found to be 8. dergipark.org.tr While these conditions are for protease activity on a different substrate, they illustrate the types of parameters that need optimization for this compound synthesis.
For the enzymatic production of γ-Glu-Val-Gly using γ-glutamyl transferase and this compound as a substrate, typical reaction conditions explored include substrate concentrations of 1 to 2000 mM for both glutamine (as the γ-glutamyl donor) and this compound, with an enzyme concentration of 0.1 to 100 U/ml. google.com The preferred reaction temperature range is typically between 15°C and 45°C, with 20°C to 40°C being more preferred. google.com
Optimization studies often utilize methodologies like response surface methodology (RSM) to determine the optimal combination of factors for maximum enzyme production or activity. pjbt.org For example, RSM was used to optimize protease production by Lactobacillus plantarum, resulting in a significant increase in protease activity under optimized conditions (glucose 6%, peptone 6%, yeast extract 7.5%, inoculant volume 3 mL, and pH 6.0). pjbt.org Similar approaches can be applied to optimize the enzymatic synthesis of this compound.
Detailed research findings on the purification and characterization of Elizabethkingia sp. TT1 LAE, an enzyme with synthetic activity towards this compound, provide specific data points for optimization. researchgate.net The purified enzyme showed maximum activity at pH 9.0 and 25°C, and it maintained stability within the pH range of 5.0–8.5 and temperatures between 25°C and 40°C. researchgate.net These findings suggest potential starting points for optimizing this compound synthesis using this specific LAE.
| Parameter | Optimal Value (Elizabethkingia sp. TT1 LAE) researchgate.net | Stability Range (Elizabethkingia sp. TT1 LAE) researchgate.net |
| pH | 9.0 | 5.0 – 8.5 |
| Temperature (°C) | 25 | 25 – 40 |
Immobilization Techniques for Biocatalytic Valylglycine Production
Enzyme immobilization is a key strategy to enhance the efficiency and sustainability of biocatalysis, offering advantages such as improved enzyme stability, reusability, and simplified separation from products. mdpi.commdpi.com Immobilized enzymes can be used in continuous or repeated batch operations, contributing to cost-effective and efficient processes. mdpi.com
Various techniques can be employed for enzyme immobilization, broadly categorized into carrier-free and carrier-based methods. academie-sciences.fr Carrier-free methods involve cross-linking enzymes to form insoluble structures, often using reagents like glutaraldehyde. academie-sciences.fr Carrier-based methods utilize a solid support or matrix to which the enzyme is attached, either through adsorption, entrapment, encapsulation, or covalent bonding. mdpi.comacademie-sciences.fr
For the biocatalytic production of Valylglycine, immobilization of the enzyme responsible for its synthesis (e.g., L-amino acid esterase or a suitable protease) would be beneficial. Immobilization can help stabilize the enzyme under reaction conditions and facilitate its recovery and reuse, which is particularly important for industrial-scale production. mdpi.commdpi.com
While specific studies on the immobilization of enzymes for this compound synthesis were not extensively detailed in the search results, the general principles and techniques of enzyme immobilization are applicable. Common carrier materials include polymers, ceramics, and carbon-based materials. mdpi.com Adsorption involves weak interactions between the enzyme and the carrier, while covalent bonding creates stronger, more stable linkages. mdpi.comacademie-sciences.fr Entrapment and encapsulation involve confining the enzyme within a matrix or membrane. mdpi.comnih.gov
The selection of an appropriate immobilization technique depends on the specific enzyme, the desired application, and the characteristics of the chosen support material. mdpi.com Successful immobilization should preserve enzyme activity while providing the benefits of heterogeneity. Challenges in immobilization include potential activity loss due to conformational changes and mass transfer limitations. mdpi.com
Innovative techniques like the SpyTag/SpyCatcher system and the use of membranes as carriers are also emerging in biocatalysis, offering precise control over enzyme orientation and potential for continuous processes. mdpi.com Large-scale production of immobilized biocatalysts can be achieved using techniques that generate uniform droplets of the enzyme/support mixture. nih.gov
Advanced Spectroscopic and Biophysical Characterization of Valylglycine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a versatile technique for investigating the structure, dynamics, and interactions of molecules in solution at atomic resolution. For peptides like Valylglycine, NMR provides detailed information about the chemical environment of individual nuclei, allowing for the determination of conformation, flexibility, and molecular motion.
Valylglycine Conformational Analysis via Multi-Dimensional NMR (e.g., COSY, NOESY)
Multi-dimensional NMR experiments, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are indispensable for assigning resonances and probing the three-dimensional structure and conformational preferences of peptides. COSY experiments reveal scalar couplings between nuclei connected through chemical bonds, helping to identify spin systems corresponding to individual amino acid residues rjpbcs.comchemrxiv.org. NOESY experiments, on the other hand, detect through-space correlations between nuclei that are spatially close, providing distance constraints that are critical for determining peptide conformation in solution rjpbcs.comchemrxiv.org.
Chemical Shift Assignments and Dynamics Studies of Valylglycine
Chemical shifts in NMR spectra are highly sensitive to the local electronic environment of a nucleus, which is influenced by factors such as chemical structure, conformation, hydrogen bonding, and solvent effects nih.gov. Assigning the specific chemical shifts to each nucleus (protons, carbons, etc.) in Valylglycine is the first step in detailed NMR analysis. This is typically achieved using a combination of 1D and 2D NMR experiments researchgate.netscispace.com.
For Valylglycine, the 1H and 13C NMR spectra provide characteristic signals for the valine and glycine (B1666218) residues. For example, 1H NMR data for Valylglycine in D2O show distinct peaks corresponding to the α-proton of valine, the diastereotopic α-protons of glycine, and the methyl protons of valine rsc.org. 13C NMR data further support these assignments with signals for the carbonyl carbons, α-carbons, and valine β and methyl carbons rsc.org.
| Nucleus | Chemical Shift (ppm) in D2O rsc.org |
|---|---|
| Val α-H | 4.17 (d, J = 6.8 Hz) |
| Gly α-H1 | 4.00 (d, J = 17.8 Hz) |
| Gly α-H2 | 3.97 (d, J = 17.8 Hz) |
| Val β-H | 2.19-2.09 (m) |
| Val γ-CH3 (Me-1) | 0.97 (d, J = 6.8 Hz) |
| Val γ-CH3 (Me-2) | 0.98 (d, J = 6.8 Hz) |
| Nucleus | Chemical Shift (ppm) in D2O rsc.org |
|---|---|
| C=O (Val) | 176.1 |
| C=O (Gly) | 169.3 |
| Cα (Val) | 58.9 |
| Cα (Gly) | 43.2 |
| Cβ (Val) | 29.7 |
| Cγ (Val) | 17.6, 17.0 |
Chemical shifts can also provide information about the dynamics of the peptide. For instance, temperature-dependent changes in amide proton chemical shifts can indicate the involvement of these protons in hydrogen bonding and provide insights into the flexibility of the peptide backbone nih.gov. Titration shifts, observed as changes in chemical shifts with varying pH, can be used to determine the pKa values of ionizable groups (the N-terminus, C-terminus, and any titratable side chains) and study the ionization state of the peptide, which influences its conformation and interactions pnas.org. Studies on glycine-containing dipeptides, including Valylglycine, have shown that titration shifts are relatively independent of the neighboring amino acid, which is useful for identifying terminal residues pnas.org.
Investigation of Solvent Effects on Valylglycine Structure and Dynamics
The solvent environment significantly influences the conformation and dynamics of peptides due to variations in solvation, hydrogen bonding, and hydrophobic interactions researchgate.netpnas.orguni-bonn.de. NMR spectroscopy is a valuable tool for studying these solvent effects. By recording NMR spectra of Valylglycine in different solvents or solvent mixtures (e.g., water, organic solvents like DMSO or acetonitrile, or mixtures with varying dielectric constants), researchers can observe changes in chemical shifts, coupling constants, and NOE patterns that reflect alterations in the peptide's preferred conformation and flexibility mdpi.comresearchgate.net.
For example, studies on peptides containing valine and glycine have shown that the choice of solvent can impact the observed conformational ensembles mdpi.comresearchgate.net. The presence of organic co-solvents like trifluoroethanol (TFE) is known to influence peptide secondary structure by altering hydrogen bonding networks mdpi.comnih.gov. While specific data on Valylglycine in a wide range of solvents is not provided, the application of NMR to study solvent effects on related peptides containing Val and Gly residues highlights the potential of this approach for understanding how the environment shapes the structural behavior of Valylglycine. Changes in chemical shifts and NOE contacts in different solvents would indicate shifts in the conformational equilibrium of the dipeptide.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a widely used technique to analyze the secondary structure and conformational changes of peptides and proteins in solution. CD measures the differential absorption of left and right circularly polarized light by chiral molecules as a function of wavelength. The resulting CD spectrum in the far-UV region (typically 190-250 nm) is sensitive to the conformation of the peptide backbone.
Valylglycine Secondary Structure Elucidation in Solution
The CD spectrum of a peptide provides a signature for its secondary structure content, such as alpha-helix, beta-sheet, beta-turn, and random coil conformations researchgate.netmdpi.com. While dipeptides like Valylglycine are generally considered too short to form stable, well-defined extensive secondary structures like alpha-helices or beta-sheets in isolation, they can adopt specific local conformations, including turns, or exist as an ensemble of rapidly interconverting structures (random coil).
Studies on polypeptides containing Val-Gly repeats or related sequences have utilized CD spectroscopy to assess their secondary structure in solution nih.govresearchgate.netnih.govresearchgate.net. For instance, the CD spectra of poly(ValProGly-co-ValGly) in water show characteristics indicative of beta-strand and beta-turn structures, along with unordered regions researchgate.net. Another study on a polypeptide containing (L-Arg-L-Val-Gly)n repeats used CD to show a random coil conformation in aqueous solution with trifluoroethanol nih.gov.
For Valylglycine itself, the CD spectrum would likely reflect a prevalence of random coil or perhaps some propensity for turn formation, depending on the solvent and temperature. Analysis of the CD spectrum in the far-UV region would involve examining the presence and intensity of characteristic minima and maxima that correspond to different secondary structure elements. While quantitative deconvolution of the spectrum might be challenging for a dipeptide, changes in the CD signal under varying conditions can still provide valuable information about conformational transitions.
Chiroptical Properties and Environmental Perturbations of Valylglycine Conformation
Chiroptical properties, such as those measured by CD spectroscopy, are inherently linked to the three-dimensional arrangement of atoms in a chiral molecule uni-bonn.deresearchgate.netdtu.dksns.it. Valylglycine, containing an L-valine residue, is a chiral molecule and thus exhibits chiroptical activity. The CD spectrum is a manifestation of these chiroptical properties and is sensitive to the conformation of the dipeptide.
Environmental perturbations, such as changes in temperature, pH, solvent composition, or the presence of other molecules (e.g., ions, lipids, or proteins), can influence the conformational ensemble of Valylglycine, leading to observable changes in its CD spectrum researchgate.netresearchgate.net. Monitoring these changes allows researchers to study the stability of specific conformations and the factors that drive conformational transitions.
Mass Spectrometry (MS) for Detailed Structural Elucidation
Mass spectrometry is an indispensable technique for determining the mass-to-charge ratio (m/z) of molecules and their fragments, providing valuable information about molecular weight, elemental composition, and structure. For peptides like Valylglycine, tandem mass spectrometry (MS/MS) techniques are employed to induce fragmentation and analyze the resulting ions, allowing for sequence verification and structural elucidation.
Collision-Induced Dissociation (CID) and Electron Transfer Dissociation (ETD) Fragmentation Patterns of Valylglycine
Collision-Induced Dissociation (CID) is a widely used fragmentation technique in mass spectrometry. It involves the collision of selected precursor ions with neutral gas molecules, leading to the vibrational excitation and subsequent fragmentation of the ions. For peptides, CID typically induces cleavage of the peptide backbone amide bonds, generating characteristic b- and y-ions, which can be used to deduce the amino acid sequence. However, CID can also cause fragmentation of labile bonds, such as post-translational modifications, which might complicate the analysis of modified peptides. nih.govnih.gov
Electron Transfer Dissociation (ETD), in contrast, is a fragmentation method that involves the transfer of an electron to a multiply-charged peptide ion, creating a radical cation. This process primarily induces cleavage of the N-Cα bond along the peptide backbone, resulting in c- and z-ions. nih.govwikipedia.org A key advantage of ETD is its ability to fragment peptide backbones while leaving labile post-translational modifications largely intact. nih.govwikipedia.org This complementarity between CID and ETD makes their combined use powerful for comprehensive peptide characterization, allowing for both sequence determination and the localization of modifications. While CID spectra of glycopeptides, for example, are often dominated by glycosidic cleavages, ETD provides peptide backbone fragmentation information. nih.govresearchgate.netresearchgate.net Although the provided search results discuss CID and ETD in the context of glycopeptides and larger molecules, the principles of fragmentation apply to smaller peptides like Valylglycine, yielding characteristic fragment ions corresponding to the valine and glycine residues and the peptide bond cleavage.
High-Resolution Mass Spectrometry for Isotopic Analysis and Sequence Verification
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to several decimal places. This high accuracy allows for the determination of the elemental composition of ions by matching the experimentally determined mass with theoretical masses calculated from elemental formulas. sisweb.comeuropa.eu For Valylglycine, HRMS can confirm its molecular formula (C7H14N2O3) by precisely measuring the mass of the intact molecule. nih.gov
Furthermore, HRMS can resolve isotopic peaks, which arise from the natural abundance of heavier isotopes of elements like carbon (¹³C), nitrogen (¹⁵N), and oxygen (¹⁸O). nih.gov The pattern and relative intensities of these isotopic peaks are unique for a given elemental composition and can serve as a powerful tool for verifying the molecular formula and confirming the identity of the peptide. sisweb.com In the context of tandem MS, HRMS of fragment ions provides highly accurate mass measurements for these fragments, enabling unambiguous assignment of fragment ions and thus increasing confidence in sequence verification. nih.govnih.gov
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that probe the vibrational modes of molecules. These vibrations are characteristic of specific chemical bonds and functional groups, providing a unique "fingerprint" for a molecule. renishaw.comhoriba.comedinst.comtanta.edu.eg
Vibrational Analysis of Valylglycine Peptide Bonds and Functional Groups
Vibrational spectroscopy, including both IR and Raman, is a powerful tool for studying the conformations of peptides and proteins. nih.gov The vibrational spectra of molecules like Valylglycine contain bands corresponding to the stretching and bending vibrations of its chemical bonds. edinst.comtanta.edu.eg Key functional groups in Valylglycine include the amino group (NH2), the carboxyl group (COOH), the peptide bond (-CO-NH-), and the side chain of valine (isopropyl group).
The peptide bond gives rise to characteristic vibrational modes known as amide bands (Amide I, II, III, etc.). The Amide I band, primarily associated with the C=O stretching vibration of the peptide bond, is particularly sensitive to the conformation of the peptide backbone and is often used in IR spectroscopy for secondary structure elucidation. nih.gov The Amide II and Amide III bands, involving N-H bending and C-N stretching vibrations, are also sensitive to conformational changes and hydrogen bonding. nih.govpitt.edu
Vibrational analysis of Valylglycine would involve identifying and assigning these amide bands, as well as vibrations corresponding to the C-H stretches and bends in the valine side chain and the glycine methylene (B1212753) group (CH2). nih.govcore.ac.ukresearchgate.net Analysis of the positions and intensities of these bands in the IR and Raman spectra provides information about the presence and environment of these functional groups within the Valylglycine molecule.
Characterization of Hydrogen Bonding Networks and Conformational Signatures in Valylglycine
In Valylglycine, hydrogen bonds can form between the amino and carboxyl groups, between the peptide backbone N-H and C=O groups, and with solvent molecules if in solution. Changes in hydrogen bonding patterns can be observed as shifts and changes in the width of characteristic bands, particularly the O-H stretching (if in zwitterionic form or hydrated) and N-H stretching vibrations, as well as the amide bands. core.ac.ukmasterorganicchemistry.com For instance, weakening of hydrogen bonding between a peptide bond N-H and water can lead to a downshift in the amide II band. nih.gov
Vibrational spectroscopy can also provide insights into the conformational preferences of Valylglycine. Different conformers of a molecule have distinct arrangements of atoms in space, leading to variations in their vibrational modes and thus different spectral features. ustc.edu.cn By comparing experimental IR and Raman spectra with theoretically calculated spectra for different possible conformers, it is possible to deduce the dominant conformations present in a sample. Studies on polyglycine, for example, have utilized Raman spectroscopy to investigate conformational preferences, identifying extended helix conformations (Polyglycine II) in solution. pitt.edunih.gov While Valylglycine is a dipeptide, similar principles apply to understanding its conformational landscape and how it might be influenced by factors like solvent or solid-state packing.
X-ray Crystallography and Solid-State Analysis of Valylglycine
X-ray crystallography is a powerful technique for determining the three-dimensional atomic structure of crystalline solids. americanpharmaceuticalreview.comlibretexts.orgresearchgate.net By analyzing the diffraction pattern produced when X-rays interact with the electrons in a crystal, the arrangement of atoms within the crystal lattice can be determined at high resolution. americanpharmaceuticalreview.comlibretexts.org
Crystalline Structure Determination of Valylglycine and its Derivatives
The determination of the crystalline structure of peptides like Valylglycine is primarily achieved through diffraction techniques, with X-ray diffraction (XRD) being a cornerstone method. Both single-crystal X-ray diffraction, when suitable crystals can be grown, and powder X-ray diffraction are employed to obtain detailed information about the arrangement of molecules in the crystal lattice pdbj.orgumich.edunih.govnih.goveurjchem.comnih.govnih.govformulationbio.comaurigaresearch.comeurofins.comresearchgate.netresearchgate.net.
Spectroscopic methods provide complementary insights into the structural features of crystalline peptides. Techniques such as Fourier Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (particularly solid-state NMR), and UV-Vis spectroscopy are utilized to identify functional groups, analyze molecular vibrations, confirm chemical structure, and assess electronic properties within the crystalline environment eurjchem.comnih.govmdpi.comformulationbio.comaurigaresearch.comeurofins.comresearchgate.netcore.ac.ukresearchgate.netmdpi.com.
While extensive crystallographic data for Valylglycine itself was not prominently found in the immediate search results, studies on peptides containing this compound sequences or related dipeptides and tripeptides highlight the methodologies applied. For instance, X-ray diffraction has been used to study the structure of complexes involving peptides containing valyl-glycine sequences pdbj.orgpdbj.orgnih.gov. Vibrational analysis has also been applied to crystalline tripeptides like this compound-Gly to understand their structure umich.edu.
Crystalline structure determination of peptide derivatives is also a significant area of research, employing similar diffraction and spectroscopic techniques to understand how modifications affect solid-state properties nih.govmdpi.commdpi.com. The precise crystalline parameters, such as space group and unit cell dimensions, are fundamental outcomes of these studies, providing the basis for understanding crystal packing and intermolecular interactions.
Analysis of Crystal Packing and Intermolecular Interactions
Crystal packing refers to the specific arrangement of molecules within a crystal lattice, which is dictated by the intricate network of intermolecular interactions between them researchgate.netaurigaresearch.comcam.ac.uknih.gov. For peptides like Valylglycine, these interactions are crucial in stabilizing the crystalline structure and influencing macroscopic properties such as melting point, solubility, and mechanical strength aurigaresearch.com.
Advanced analytical techniques are employed to characterize and quantify these interactions. Hirshfeld surface analysis is a valuable tool for visualizing and analyzing intermolecular contacts within a crystal, providing quantitative information on the percentage contributions of different types of interactions (e.g., H...H, O...H, C...H) to the total Hirshfeld surface nih.govresearchgate.netresearchgate.netmdpi.comrsc.orgmdpi.com. Computational methods, such as Density Functional Theory (DFT) and interaction energy calculations, complement experimental data by providing theoretical insights into the strength and nature of intermolecular forces eurjchem.comresearchgate.netmdpi.comrsc.orgmdpi.com.
Studies on related peptide structures demonstrate the complexity of these interactions. For instance, analyses have revealed the importance of hydrogen bonding networks and, in some cases, aromatic stacking or other less conventional interactions in stabilizing crystal packing researchgate.nettesisenred.net. The balance between these attractive and repulsive forces ultimately determines the specific crystal form and its properties researchgate.netrsc.org.
Biophysical techniques, while often applied to molecules in solution, can also provide relevant information about the propensity for intermolecular interactions that can influence crystallization. Techniques like Dynamic Light Scattering (DLS), Size Exclusion Chromatography coupled with Multi-Angle Light Scattering (SEC-MALS), and Composition-Gradient Multi-Angle Light Scattering (CG-MALS) are used to study aggregation states and interactions in solution, which can inform crystallization strategies and the understanding of solid-state behavior inixium.comnih.govwyatt.com. Solid-state NMR is particularly useful for probing local molecular environments and dynamics within the crystal lattice, providing details about molecular conformation and interactions that are not always evident from diffraction data alone formulationbio.comeurofins.com.
The detailed analysis of crystal packing and intermolecular interactions in Valylglycine and its derivatives, utilizing a combination of diffraction, spectroscopic, and computational methods, is essential for gaining a comprehensive understanding of their solid-state behavior and for applications in areas such as rational crystal form design and formulation science.
Theoretical and Computational Investigations of Valylglycine
Quantum Mechanical (QM) Calculations
Quantum Mechanical (QM) calculations are essential for probing the electronic structure and bonding within molecules, offering a first-principles approach to understanding their behavior without relying on empirical parameters. ornl.gov While exact solutions to Schrödinger's equation are computationally intensive for larger systems, approximations like Density Functional Theory (DFT) and quantum chemistry methods enable the study of more complex molecules. ornl.gov
Electronic Structure and Bonding Analysis of Valylglycine
Electronic structure calculations provide detailed information about the distribution of electrons and the nature of chemical bonds within Valylglycine. These calculations can help elucidate the partial charges on atoms, bond lengths, and bond angles, which are fundamental to understanding the molecule's reactivity and interactions. QM methods, including semiempirical methods and DFT, are commonly used for such analyses in biomolecular systems. QM/MM approaches, which combine QM for a region of interest (like the peptide bond) and molecular mechanics (MM) for the rest of the system, are also employed to study larger biomolecules while maintaining a good level of accuracy for the chemically active region. unipi.it
Conformational Energy Landscapes and Identification of Stable Minima for Valylglycine
The conformational behavior of peptides is critical to their function. The conformational energy landscape describes the potential energy of a molecule as a function of its dihedral angles and other structural parameters. biorxiv.orgnih.gov Identifying the stable minima on this landscape corresponds to finding the most probable three-dimensional structures that the peptide will adopt. Computational methods, including QM calculations, are used to explore these landscapes and locate low-energy conformers. biorxiv.orgplos.org The ruggedness of these landscapes, characterized by energy barriers separating different local minima, influences the conformational dynamics. yale.edu Techniques like those that partition the dihedral angle space can help identify stable structures corresponding to local minima of free energy basins. biorxiv.org
Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)
QM calculations are valuable for predicting spectroscopic parameters, which can be directly compared with experimental data obtained from techniques like Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy. Predicting vibrational frequencies involves calculating the normal modes of vibration for a molecule, providing insights into its functional groups and bonding. ajol.info NMR chemical shifts, which are highly sensitive to the electronic environment of atomic nuclei, can also be predicted using QM methods, often in conjunction with approaches like Gauge Including Atomic Orbitals (GIAO). ajol.infofaccts.demdpi.com Accurate prediction of NMR shifts, particularly for nuclei like 1H, 13C, and 15N, is crucial for structural determination and understanding molecular dynamics. ajol.infobiorxiv.orgnih.gov While QM calculations on single conformers can provide predictions, averaging predictions over conformational ensembles obtained from methods like molecular dynamics simulations can improve accuracy, especially for molecules in solution. biorxiv.org
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, allowing researchers to observe conformational changes, interactions with the solvent, and other dynamic processes. mdpi.comnih.gov
Valylglycine Conformational Sampling and Dynamics in Various Environments
MD simulations are widely used to sample the conformational space of peptides and study their dynamics in different environments, such as aqueous solutions. frontiersin.orgfrontiersin.orgresearchgate.net By simulating the movement of atoms over time according to classical mechanics and a defined force field, MD can explore the various conformations that Valylglycine can adopt and the transitions between them. This is particularly important for understanding the flexibility of the peptide backbone and side chains. Enhanced sampling techniques can be employed in MD simulations to overcome energy barriers and more efficiently explore the conformational landscape, identifying collective variables that describe the significant conformational changes. nih.gov
Investigation of Peptide-Solvent Interactions and Solvation Shell Dynamics
Interactions between a peptide and its surrounding solvent molecules are fundamental to its behavior in solution. MD simulations can provide detailed insights into these interactions, including the formation of hydrogen bonds and the structure and dynamics of the solvation shell around the peptide. researchgate.netnih.govmdpi.com Analyzing radial distribution functions (RDFs) from MD simulations can reveal how solvent molecules are distributed around the peptide. researchgate.netmdpi.com Studying the dynamics of the solvation shell, such as the mean residence time of solvent molecules near the peptide, helps understand the strength and nature of peptide-solvent interactions. mdpi.com These investigations are crucial for understanding processes like solubility, aggregation, and how the solvent environment influences peptide conformation. nih.govnih.gov
Development and Refinement of Force Field Parameters for Valylglycine Systems
Accurate molecular simulations of valylglycine and systems containing it rely on well-developed force fields. Force fields are computational models that describe the forces between atoms within molecules and between molecules, enabling the calculation of potential energy and the simulation of molecular dynamics or Monte Carlo simulations. wikipedia.org Parameters for force fields are typically derived from experimental data or quantum mechanical calculations. wikipedia.org
While general force fields exist for proteins and amino acids, specific parameter sets may be needed for zwitterionic forms or for accurate representation of specific dipeptides like valylglycine, especially in various environments such as aqueous solutions or within protein binding sites. nih.govnih.gov The development and refinement of these parameters involve minimizing differences between observed data (experimental or high-level quantum mechanical calculations) and the results obtained from the force field. wikipedia.orgfrontiersin.org Studies on related dipeptides and amino acid derivatives highlight the process of deriving and testing parameters to ensure they accurately reproduce structural and energetic properties, such as relative energies of different backbone conformations. frontiersin.orgresearchgate.net For instance, the development of parameters for unnatural amino acid derivatives compatible with force fields like Amber ff14SB involves deriving charge parameters from ab initio calculations and adjusting them to match benchmark relative energies of dipeptide backbones. frontiersin.org This iterative process of parameterization is crucial for the accuracy and reliability of molecular simulations. wikipedia.org
Molecular Docking and Binding Free Energy Calculations (Mechanistic Focus)
Molecular docking and binding free energy calculations are computational techniques used to model the interaction between a ligand, such as valylglycine, and a receptor, such as an enzyme or binding protein. These methods provide insights into the potential binding modes, specificity, and affinity of the interaction. diva-portal.org
Ligand-Receptor Interaction Modeling with Enzymes or Binding Proteins (Non-Clinical)
Molecular docking aims to predict the optimal binding pose of a ligand within the binding site of a receptor. diva-portal.org This involves exploring the conformational space of both the ligand and the receptor (though often the receptor is treated as rigid or semi-flexible) and evaluating the interaction energy using scoring functions. diva-portal.orgfrontiersin.org For a dipeptide like valylglycine, modeling its interaction with enzymes or binding proteins in a non-clinical context involves simulating how the dipeptide might fit into the protein's active site or binding pocket. This can help elucidate the molecular mechanisms of recognition and interaction. Studies on other peptides and small molecules docking to enzymes like beta-secretase-1 (BACE-1) or gamma-glutamyl transferase (GGT) demonstrate the application of these techniques to understand binding interactions at an atomic level, identifying key residues involved in hydrogen bonds and hydrophobic interactions. researchgate.netrsc.org
Specificity and Affinity Prediction for Valylglycine Interactions
Predicting the specificity and affinity of valylglycine interactions involves calculating the binding free energy, which quantifies the strength of the binding. mdpi.comnih.gov While docking scores provide a qualitative estimate of binding strength, more rigorous methods like Molecular Dynamics (MD) simulations combined with free energy calculation techniques (e.g., MM/PBSA or MM/GBSA) are often employed for more accurate quantitative predictions. researchgate.netrsc.org These calculations consider the dynamics of the complex and the influence of the solvent, providing a more realistic representation of the binding process. researchgate.net Predicting specificity involves assessing the binding affinity of valylglycine to different potential receptors or comparing its affinity to that of other molecules. Computational studies on peptide-protein interactions have shown that these methods can reveal differences in binding energies and highlight the factors contributing to selective binding. researchgate.netmdpi.com
Bioinformatics and Proteomics Approaches (Valylglycine as a Motif)
Bioinformatics and proteomics approaches can be used to identify the occurrence and potential roles of specific amino acid sequences, such as the valylglycine dipeptide, as motifs within larger proteins.
Identification of Valylglycine Motifs in Protein Databases and Their Structural Context
Short linear motifs (SLiMs) are functionally independent sequence stretches within proteins that are often involved in interactions with other molecules. biorxiv.org Bioinformatics tools and databases can be used to search for the presence of specific motifs, including dipeptides like valylglycine, within large protein sequence databases. biorxiv.orgscispace.combiorxiv.org Identifying these motifs can provide clues about potential functional sites or interaction interfaces within proteins. Furthermore, analyzing the structural context of these motifs when protein structures are available (either experimentally determined or predicted) can reveal how the motif is presented on the protein surface, its proximity to other functional elements, and its potential role in mediating interactions. biorxiv.orgibs.fr Databases like the AlphaFold database and others are increasing the availability of protein structures, facilitating the analysis of motif context. biorxiv.org The number of residues between conserved motifs can also be a significant structural parameter. ibs.fr
Biochemical Pathways and Enzymatic Interactions Involving Valylglycine
Valylglycine as a Substrate for Peptidases
Valylglycine can serve as a substrate for various peptidases, enzymes that catalyze the hydrolysis of peptide bonds. The breakdown of dipeptides like valylglycine into their constituent amino acids is a crucial step in protein and peptide metabolism.
Identification and Characterization of Specific Peptidases and Endopeptidases Acting on Valylglycine
Several peptidases have been shown to act on valylglycine. A homogeneous dipeptidase isolated from Aspergillus oryzae is capable of hydrolyzing valylglycine. oup.com, tandfonline.com Interestingly, the hydrolysis of valylglycine by this specific Aspergillus oryzae dipeptidase does not require the presence of metal ions for activation, unlike the hydrolysis of some other dipeptides such as glycylleucine or leucylglycine which require Co++ or Zn++ respectively. oup.com, tandfonline.com
Another class of enzymes potentially interacting with valylglycine, albeit in a transpeptidation reaction rather than direct hydrolysis to free amino acids, are gamma-glutamyltransferases (GGTs). While primarily known for their role in glutathione (B108866) metabolism, GGTs can transfer a gamma-glutamyl moiety from a donor to an acceptor, which can be an amino acid or a short peptide like valylglycine. nih.gov, researchgate.net, researchgate.net, frontiersin.org This interaction leads to the formation of gamma-glutamyl peptides, such as gamma-glutamyl-valyl-glycine (B3393661), rather than the simple cleavage of the peptide bond between valine and glycine (B1666218). nih.gov, researchgate.net
Kinetic Analysis of Enzymatic Hydrolysis (e.g., Km, kcat values, substrate specificity)
Kinetic parameters such as Km and kcat provide insights into the efficiency and specificity of an enzyme for its substrate. While specific Km and kcat values for the hydrolysis of valylglycine by individual peptidases are not extensively detailed across all available literature, studies on peptidases that act on dipeptides containing valine or glycine, or similar dipeptides, can offer some context.
For instance, studies on gamma-glutamyltranspeptidases (GGTs) have reported kinetic parameters for their activity with various substrates. While these studies often focus on gamma-glutamyl compounds or other amino acid acceptors, they highlight the methodologies used for kinetic analysis of peptidase activity, including the determination of Km and Vmax (from which kcat can be derived). researchgate.net, scienceasia.org The Km value reflects the substrate concentration at which the reaction rate is half of the maximum rate (Vmax), indicating the enzyme's affinity for the substrate. chempedia.info The kcat value (or turnover number) represents the number of substrate molecules converted to product per enzyme molecule per unit time when the enzyme is saturated with substrate, reflecting the catalytic efficiency. chempedia.info
The substrate specificity of peptidases acting on valylglycine is influenced by the amino acid sequence and the type of peptide bond. As noted, the Aspergillus oryzae dipeptidase shows different requirements for metal ions depending on the dipeptide substrate, indicating varying interactions based on the amino acid composition. oup.com, tandfonline.com
Mechanistic Studies of Peptide Bond Cleavage
The enzymatic hydrolysis of a peptide bond involves the nucleophilic attack of a water molecule or a hydroxyl group on the carbonyl carbon of the peptide bond, leading to its cleavage and the formation of free amino acids. acs.org Peptidases employ various catalytic mechanisms, often involving active site residues that facilitate the attack and stabilize the transition state.
For peptidases that hydrolyze dipeptides like valylglycine, the mechanism typically involves the binding of the dipeptide to the enzyme's active site, followed by the catalytic event. In the case of the Aspergillus oryzae dipeptidase, the observation that metal ions are not required for valylglycine hydrolysis suggests a mechanism that does not rely on metal ion coordination for substrate activation or transition state stabilization, unlike metallopeptidases. oup.com, tandfonline.com
Gamma-glutamyltranspeptidases (GGTs), when involved in transpeptidation reactions with valylglycine, utilize a different mechanism. They are N-terminal nucleophile hydrolases, and their catalysis involves the formation of a gamma-glutamyl-enzyme intermediate. researchgate.net, frontiersin.org The gamma-glutamyl moiety from a donor molecule is transferred to the N-terminal threonine residue of the enzyme's small subunit, forming a covalent intermediate. researchgate.net, frontiersin.org This intermediate can then be attacked by water (hydrolysis) or by an amino acid or peptide acceptor like valylglycine (transpeptidation), releasing glutamate (B1630785) and forming a new gamma-glutamyl peptide. frontiersin.org
Valylglycine in Amino Acid and Peptide Metabolism (Non-Clinical Context)
Valylglycine participates in the broader metabolic network of amino acids and peptides. Its presence and fate are linked to both its formation and degradation within biological systems.
Biosynthetic Precursors and Pathways Leading to Valylglycine Formation
Valylglycine is a dipeptide formed from the amino acids valine and glycine. nih.gov Its biosynthesis involves the formation of a peptide bond between these two amino acids. While direct enzymatic synthesis of dipeptides can occur, the formation of specific dipeptides like valylglycine can also be linked to the breakdown or processing of larger peptides or proteins.
In some contexts, such as in Saccharomyces cerevisiae, valylglycine can serve as a precursor in the formation of more complex gamma-glutamyl peptides like gamma-glutamyl-valyl-glycine. nih.gov, researchgate.net In this pathway, a gamma-glutamyl moiety is transferred from glutathione (GSH) to valylglycine, catalyzed by enzymes like the (Dug2p-Dug3p)2 complex. nih.gov, researchgate.net This highlights a role for valylglycine as an intermediate in the biosynthesis of other peptides.
The formation of dipeptides can also occur through the action of ligases, although the primary pathways for dipeptide synthesis in many organisms involve proteolytic cleavage of larger precursors. researchgate.net
Degradation Cascades and Identification of Metabolic End Products
The primary degradation pathway for valylglycine is its hydrolysis into its constituent amino acids, valine and glycine. This reaction is catalyzed by dipeptidases, as discussed in Section 5.1. oup.com, tandfonline.com Once hydrolyzed, valine and glycine can enter their respective metabolic pathways.
Valine is a branched-chain amino acid that can be catabolized through a series of enzymatic steps, eventually yielding succinyl-CoA and propionyl-CoA, which can enter the citric acid cycle. Glycine is a simple amino acid that can be involved in various metabolic pathways, including the synthesis of purines, porphyrins, and glutathione, or it can be degraded through the glycine cleavage system. nih.gov
In the context of gamma-glutamyl peptide metabolism, valylglycine can be degraded by peptidases, or it can be a substrate for GGTs leading to transpeptidation products. nih.gov, researchgate.net The balance between these pathways influences the intracellular concentration of valylglycine and its metabolic fate. Studies in Saccharomyces cerevisiae have shown that a Cys-Gly dipeptidase, Dug1p, plays an essential role in the hydrolysis of valylglycine, indicating specific enzymatic machinery for its degradation in this organism. nih.gov
The metabolic end products of valylglycine degradation are ultimately the metabolic products of valine and glycine catabolism.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Valylglycine (Val-gly) | 6993111 |
| Valine | 6287 (L-Valine), 1182 (D/L-Valine) wikipedia.org, fishersci.be, uni.lu |
| Glycine | 750 |
Data Tables:
Based on the provided text, specific quantitative kinetic data (Km, kcat) for valylglycine hydrolysis by identified peptidases is not extensively available to create detailed data tables. However, the text mentions the requirement (or lack thereof) of metal ions for the activity of Aspergillus oryzae dipeptidase on valylglycine and other dipeptides. This qualitative data can be presented in a table format.
Table 1: Metal Ion Requirement for Aspergillus oryzae Dipeptidase Activity
| Dipeptide Substrate | Metal Ion Requirement |
| Valylglycine | No metal ions required oup.com, tandfonline.com |
| Glycylleucine | Co++ required oup.com, tandfonline.com |
| Glycylglycine | Co++ required oup.com, tandfonline.com |
| Glycylphenylalanine | Co++ required oup.com, tandfonline.com |
| Leucylglycine | Zn++ required oup.com, tandfonline.com |
| Leucylalanine | Zn++ required oup.com, tandfonline.com |
| Leucylleucine | Zn++ required oup.com, tandfonline.com |
| Alanylglycine | No metal ions required oup.com, tandfonline.com |
| Alanylleucine | No metal ions required oup.com, tandfonline.com |
The text also mentions the role of valylglycine as a precursor in the formation of gamma-glutamyl-valyl-glycine in Saccharomyces cerevisiae and the enzymes involved. This can be summarized in a pathway-like table.
Table 2: Valylglycine in Gamma-Glutamyl-Valyl-Glycine Biosynthesis in Saccharomyces cerevisiae
| Step | Precursors Involved | Enzyme(s) Involved | Product Formed | Notes |
| 1 | Glutathione (GSH), Valylglycine | (Dug2p-Dug3p)2 complex nih.gov, researchgate.net | Gamma-glutamyl-valyl-glycine | Transfer of gamma-glutamyl moiety from GSH to this compound nih.gov, researchgate.net |
Regulation of Valylglycine Turnover in Model Systems
The turnover of peptides, including dipeptides like Valylglycine, can be subject to regulation within biological systems. Studies on the related tripeptide γ-Glu-Val-Gly in Saccharomyces cerevisiae provide insights into the regulation of γ-glutamyl peptide turnover, which is associated with glutathione metabolism. researchgate.netnih.gov The concentration of glutathione in yeast cells is regulated by its synthesis and degradation. nih.gov The half-life of glutathione can vary depending on factors such as the nitrogen source available to the cells. nih.gov While these findings specifically relate to γ-glutamyl peptides and glutathione, they suggest that the turnover of dipeptides like Valylglycine, particularly if involved in similar metabolic pathways or if they share enzymatic machinery, could be influenced by cellular conditions and the regulation of related enzymatic activities. The levels of γ-Glu-Val-Gly in yeast cells grown in minimal synthetic medium were observed to be low but increased with supplementation of valine and glycine and further increased with overexpression of genes involved in glutathione synthesis (GSH1 and GSH2). nih.gov This indicates that the availability of precursor amino acids and the activity of related synthetic enzymes can impact the intracellular concentration and potentially the turnover of peptides containing these residues.
Molecular Recognition and Binding Studies
Molecular recognition and binding studies are crucial for understanding how Valylglycine or peptides containing Valylglycine interact with other molecules, such as transporters, ion channels, signaling molecules, and receptors. These interactions are fundamental to their potential biological roles, even in a non-clinical context.
Interactions with Transporters and Ion Channels (Mechanistic, Non-Clinical)
Dipeptides can potentially interact with transporters and ion channels. While direct studies on Valylglycine's interaction with specific transporters or ion channels were not extensively detailed in the provided search results, the broader context of peptide and amino acid transport and ion channel modulation offers relevant mechanistic insights.
Amino acids and small peptides are transported across cell membranes by various transporter systems. nih.gov For example, glycine is transported by specific glycine transporters (GlyTs), which are members of the SLC6 family of neurotransmitter sodium symporters (NSS). frontiersin.orgbiorxiv.org These transporters operate via an alternating access mechanism, undergoing conformational changes to move substrates and ions across the membrane. frontiersin.orgbiorxiv.org Studies on GlyT2 have elucidated mechanistic aspects of its function and interaction with inhibitors, including those binding to extracellular allosteric sites and locking the transporter in specific conformations. biorxiv.org
Ion channels are also subject to modulation by various molecules, including peptides. elifesciences.orgmedchemica.com The gating mechanism of ion channels, such as glycine receptors (GlyRs), involves conformational changes upon ligand binding, transitioning between resting, open, and desensitized states. biorxiv.org GlyRs are ligand-gated ion channels that respond to glycine, leading to chloride influx and membrane hyperpolarization or a shunt effect. nih.gov While the provided results discuss the interaction of glycine and other molecules with these channels, direct mechanistic studies of Valylglycine binding to and affecting the activity of specific transporters or ion channels were not found. However, given its dipeptide structure, Valylglycine could theoretically interact with peptide transporters or, in some cases, potentially influence amino acid transporters or ion channels that recognize related structures, although this would require specific experimental validation.
Binding to Signaling Molecules and Receptors (Mechanistic, Non-Clinical)
Peptides, including dipeptides, can act as signaling molecules or bind to receptors, influencing cellular processes. nih.govwikipedia.orgnih.gov The related tripeptide γ-glutamyl-valyl-glycine (γ-Glu-Val-Gly) has been identified as a potent kokumi peptide that enhances taste perception by modulating the calcium-sensing receptor (CaSR). researchgate.netresearchgate.netresearchgate.net
Mechanistic studies using cryo-electron microscopy have revealed the interaction between γ-Glu-Val-Gly and CaSR. researchgate.net Structural analysis showed that γ-Glu-Val-Gly binds to the orthosteric ligand binding site of the CaSR, with specific residues on the receptor, such as Pro39, Phe42, Arg66, Ser147, and Glu297, being important for this interaction. researchgate.net Mutagenesis experiments further demonstrated the contribution of each residue in γ-Glu-Val-Gly to its binding to the CaSR. researchgate.net This provides a clear mechanistic example of a peptide containing the this compound sequence interacting with a receptor. The binding of γ-Glu-Val-Gly to CaSR functions as a positive allosteric modulation, similar to some amino acids. researchgate.net
While this specific example pertains to a tripeptide containing this compound, it establishes the principle that peptides including this dipeptide sequence can engage in specific molecular recognition with receptors. The roles of some γ-glutamyl peptides, including γ-Glu-Val-Gly, detected in mammalian tissues like the brain and eyes, may indicate their involvement in signaling pathways. researchgate.net
Post-Translational Modifications Involving Valylglycine (Theoretical/Mechanistic)
Post-translational modifications (PTMs) are covalent changes to proteins after biosynthesis, playing crucial roles in regulating protein function, localization, and interactions. mdpi.comthermofisher.comnih.govproteomics.com.aumdpi.comharvard.edu PTMs can occur on various amino acid residues. mdpi.comthermofisher.comnih.gov
While Valylglycine is a dipeptide and not a protein itself, the request pertains to theoretical or mechanistic post-translational modifications involving Valylglycine residues within a larger polypeptide chain. This implies considering instances where a Valylglycine sequence exists within a protein and undergoes modification, or where Valylglycine is somehow mechanistically involved in a PTM process.
Role of Valylglycine in Abiotic and Prebiotic Chemistry
The study of abiotic and prebiotic chemistry explores how the fundamental molecules of life, including amino acids and peptides, could have formed on early Earth before the existence of biological enzymes and processes. Valylglycine, as a simple dipeptide, is of interest in this field due to the potential for its constituent amino acids, valine and glycine, to have been present in prebiotic environments. cwi.nlnih.govlibretexts.orgacs.orgmdpi.com
Non-Enzymatic Formation of Valylglycine under Prebiotic Conditions
Experimental studies simulating early Earth conditions have demonstrated the non-enzymatic formation of peptides, including Valylglycine, from their constituent amino acids. Heat-initiated reactions in aqueous environments and clay suspensions containing glycine and valine have shown the formation of this compound, along with other homo- and hetero-peptides. cambridge.org The presence of montmorillonite (B579905) clay, with or without divalent cations, can influence the formation of these peptides. cambridge.org For example, in the presence of clay and divalent cations, the formation of this compound was not observed in one study, while Gly-Val and (Val)₂ were formed in relatively better amounts. cambridge.org
Salt-induced peptide formation in aqueous solutions, considered a simple model for peptide synthesis under primitive Earth conditions, has also shown the formation of this compound, although typically at a slower rate compared to other dipeptides like Gly-Gly, Gly-Ala, and Gly-Val. nih.gov The dimerization of cyanamide (B42294) in the presence of amino acids and intermediates in the Strecker synthesis of amino acids, under mildly basic conditions, has also been shown to yield dipeptides, including Valylglycine. nasa.govresearchgate.net This suggests that condensing reagents could have played a role in generating prebiotic peptide diversity. nasa.gov
Valine is one of the amino acids considered to be easily produced via prebiotic means, although potentially in lesser amounts compared to glycine or alanine (B10760859) due to its more complex structure. nih.govlibretexts.orgmdpi.com However, the hydrophobic nature of valine might have facilitated the preferential association of peptides containing valine, potentially compensating for its lower initial abundance. nih.gov
Stereoselective Aspects of Valylglycine Formation in Abiotic Environments
The emergence of homochirality, the prevalence of one enantiomer (L-amino acids in proteins and D-sugars in nucleic acids) in biological molecules, is a fundamental aspect of the origin of life that remains an area of active research. acs.orgpnas.orgnih.gov While Valylglycine itself contains one chiral center (from the valine residue), the formation of peptides from racemic or partially enriched amino acid mixtures in abiotic environments raises questions about stereoselectivity.
Studies investigating stereoselectivity in prebiotic peptide formation have explored various scenarios. For instance, the formation of proline-containing cyclic dipeptides has shown a preference for D-amino acids over L-amino acids when reacted with L-Pro. researchgate.net Another study demonstrated that homochiral L-dipeptide catalysts could lead to the stereospecific synthesis of tetroses, suggesting a potential mechanism for transferring chiral information. pnas.org Specifically, an L-Val-L-Val catalyst showed asymmetric effects in the synthesis of erythrose. pnas.org
While research has explored the chiral preferences in the formation of various peptides and other biomolecules under prebiotic conditions, direct experimental data specifically detailing the stereoselective aspects of Valylglycine formation (e.g., preference for L-Val-Gly over D-Val-Gly) in abiotic environments is less extensively documented in the provided search results. However, the broader context of prebiotic stereoselectivity research suggests that factors such as the presence of chiral catalysts, mineral surfaces, or specific reaction conditions could have influenced the enantiomeric excess of dipeptides like Valylglycine. pnas.orgnih.govresearchgate.netresearchgate.netpnas.orgbiorxiv.org The preservation of chirality during peptide chain extension in oxazolone-mediated synthesis in water droplets has been observed, indicating that chiral preferences can be established during prebiotic-like reactions. pnas.org
Catalytic Properties of Valylglycine in Prebiotic Reactions
The hypothesis that early peptides or peptide-like structures could have possessed catalytic properties is a key aspect of some origin of life theories, such as the "amyloid world" hypothesis. nih.govmdpi.comwikipedia.orgnih.gov These early catalysts, sometimes referred to as "pre-enzymes," could have facilitated crucial reactions in the absence of complex protein enzymes. mdpi.com
While the catalytic properties of various peptides and amino acids in prebiotic contexts have been investigated, the specific catalytic activities of Valylglycine have not been prominently highlighted in the provided search results. Research on prebiotic catalysis has explored the catalytic roles of amyloid-forming peptides in reactions like ester hydrolysis and aldolase (B8822740) activity. nih.gov Thiol-rich peptides have also been suggested to play a role in catalyzing pre-biochemical reactions, such as redox reactions and the formation of heterocyclic molecules. mdpi.com
Some studies suggest that short peptides (3 to 8 amino acids long) composed of abundant prebiotic amino acids like glycine, alanine, valine, and aspartic acid could have fulfilled simple catalytic activities. cwi.nlnih.gov These peptides, potentially bound to metal ions, might have been involved in manipulating phosphate (B84403) groups, a function considered important in the early stages of life. nih.gov
Although direct evidence for the specific catalytic properties of Valylglycine is limited in the provided context, the broader understanding of prebiotic chemistry suggests that simple peptides could have exhibited rudimentary catalytic functions, contributing to the increasing complexity of organic molecules on early Earth.
Advanced Analytical Methodologies for Valylglycine Detection and Quantification
Chromatographic Techniques
Chromatographic techniques are fundamental in separating Valylglycine from other components in a mixture before detection and quantification. Different modes of chromatography offer distinct advantages depending on the sample type and the specific analytical goal.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of peptides, including Valylglycine, offering capabilities for assessing purity and quantifying the compound. HPLC separates components based on their interactions with a stationary phase and a mobile phase. By monitoring the elution of Val-gly, its presence and concentration can be determined.
HPLC methods for amino acid and peptide analysis often involve derivatization to enhance detectability, particularly when using UV detectors, as many amino acids and small peptides lack strong chromophores. However, methods for amino acid analysis without derivatization using techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) columns have also been developed, demonstrating the ability to quantify amino acids in bulk drug substances with good sensitivity and linearity. jocpr.com The limit of quantitation for non-aromatic amino acids in such methods can be in the range of 1.2 – 2.1 µg/mL, with detection limits between 0.4 – 0.65 µg/mL. jocpr.com
HPLC is integral in pharmaceutical manufacturing for ensuring the purity, potency, and stability of compounds. It is used to separate and identify active ingredients and impurities, optimize formulations, and maintain quality standards, including detecting contaminants and degradation products. openaccessjournals.com The method's accuracy, sensitivity, and reproducibility make it valuable for both qualitative and quantitative analysis of a wide range of compounds. openaccessjournals.com
Gas Chromatography (GC) with Derivatization Methods for Valylglycine Analysis
Gas Chromatography (GC) is another powerful separation technique, particularly useful for volatile or semi-volatile compounds. For the analysis of peptides like Valylglycine, which are generally not volatile, derivatization is a necessary step to convert them into more volatile derivatives suitable for GC analysis.
Derivatization in GC involves chemically modifying the analyte to improve its thermal stability, volatility, and detector response. Common derivatization strategies for amino acids and peptides include silylation and acylation. For instance, a two-step derivatization procedure involving trimethylsilyl (B98337) (TMS) and trifluoroacyl (TFA) groups has been developed for the simultaneous quantification of organic acids, amino acids, and glycines in plasma samples using GC-MS. nih.gov This method involves silylation of carboxylic functional groups followed by trifluoroacyl derivatization of amino functional groups. nih.gov Such derivatization enhances the detectability and allows for the analysis of these compounds by GC-MS with selective ion monitoring (SIM). nih.gov The limit of detection and quantification for such derivatized compounds can be in the nanogram per milliliter range. nih.gov
While specific studies focusing solely on GC analysis of Valylglycine are less prevalent than LC- or CE-based methods, the principles of derivatization applied to other amino acids and peptides are applicable. The choice of derivatization reagent and GC conditions would be optimized for this compound to achieve adequate separation and detection.
Capillary Electrophoresis (CE) for High-Resolution Separation and Analysis of Valylglycine and its Isomers
Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of charged molecules, including peptides and their isomers. CE separates analytes based on their charge-to-size ratio and their electrophoretic mobility in an electric field.
CE offers high separation efficiency, small sample volume requirements, and low solvent consumption. It has been increasingly used for the separation of various compounds, including peptides and optical isomers. bio-rad.commdpi.com The ability of CE to separate closely related molecules, such as isomers, is a significant advantage. mdpi.com
For peptide analysis, CE can provide high-resolution separation, enabling the differentiation of sequence isomers. mdpi.com While direct detection in CE can be challenging for peptides lacking strong chromophores, coupling CE with mass spectrometry (CE-MS) provides a powerful tool for both separation and sensitive detection and identification. nih.gov CE-MS methods have been developed for the quantitative analysis of amino acids in biological samples, demonstrating good resolution, including between isomers. nih.gov
The separation of isomers in CE often requires the use of specific buffer conditions or the addition of chiral selectors to the background electrolyte to induce differential interactions with the isomers. bio-rad.com This creates labile diastereoisomeric complexes with different electrophoretic mobilities, leading to their separation. bio-rad.com
Mass Spectrometry-Based Quantification (Beyond Routine Identification)
Mass Spectrometry (MS) is an indispensable tool for the identification and quantification of peptides. Beyond routine identification, specific MS-based techniques are employed for highly accurate and sensitive quantification of Valylglycine, especially in complex matrices.
Selected Reaction Monitoring (SRM) and Multiple Reaction Monitoring (MRM) for Quantitative Analysis of Valylglycine
Selected Reaction Monitoring (SRM) and Multiple Reaction Monitoring (MRM) are highly specific and sensitive mass spectrometry techniques used for targeted quantification of compounds within complex mixtures. proteomics.com.aucreative-proteomics.com These techniques, typically performed on triple quadrupole mass spectrometers, involve selecting a specific precursor ion (the peptide of interest) and monitoring the fragmentation of this ion into one or more specific product ions (transitions). proteomics.com.aucreative-proteomics.comsrmatlas.org
The selectivity of SRM/MRM, achieved through two stages of mass filtering (precursor and fragment ions), combined with a high duty cycle, results in quantitative analyses with high sensitivity and specificity. proteomics.com.ausrmatlas.org By monitoring specific transitions that are unique to Valylglycine, its signal can be isolated from the background noise and other co-eluting compounds. proteomics.com.ausrmatlas.org
SRM/MRM assays are widely used for the absolute quantification of peptides and other molecules in various biological samples. proteomics.com.aucreative-proteomics.com The process involves selecting appropriate peptide transitions, optimizing MS parameters for maximum signal response, and validating the assay. srmatlas.org Calibration curves are generated using known amounts of the peptide to enable accurate quantification in unknown samples. proteomics.com.au
While direct studies specifically detailing SRM/MRM for Valylglycine were not prominently found, these techniques are standard for peptide quantification and would be applicable to this compound. For example, SRM/MRM has been successfully applied for the quantification of other peptides, including the kokumi peptide γ-glutamyl-valyl-glycine, often coupled with LC for separation prior to MS analysis. researchgate.netnih.govresearchgate.netnih.gov This demonstrates the general applicability of SRM/MRM for quantifying peptides containing valine and glycine (B1666218) residues.
Isotope Dilution Mass Spectrometry for Absolute Quantification
Isotope Dilution Mass Spectrometry (IDMS) is considered a definitive method for absolute quantification, offering the highest level of accuracy and precision. nih.govspringernature.com This technique involves adding a known amount of an isotopically labeled analog of the analyte (Valylglycine in this case) to the sample before sample preparation and analysis.
The isotopically labeled analog is chemically identical to the endogenous analyte but has a different mass due to the incorporation of heavy isotopes (e.g., 13C, 15N). nih.gov The ratio of the endogenous analyte to the internal standard is measured by mass spectrometry. Since the amount of the internal standard added is known, and assuming complete isotopic equilibration and identical behavior of the analyte and its labeled analog during sample processing and analysis, the absolute amount of the endogenous analyte in the original sample can be accurately determined. nih.govspringernature.com
IDMS is often coupled with chromatographic separation techniques like HPLC or GC (after derivatization) to resolve the analyte from the sample matrix before entering the mass spectrometer. nih.govnih.gov This combination enhances specificity and reduces matrix effects. IDMS is particularly valuable for certifying analyte concentrations in standard reference materials due to its high accuracy and precision. springernature.com
While specific applications of IDMS solely for Valylglycine were not extensively detailed in the search results, the principle of IDMS is broadly applicable to the accurate quantification of peptides. For example, isotope-dilution UPLC-MS/MS techniques have been developed for quantifying modified valine residues in hemoglobin adducts, showcasing the power of this method for quantifying amino acid derivatives in complex biological matrices. nih.gov This indicates the feasibility of applying IDMS for the accurate quantification of Valylglycine.
Quantitative Analysis of Valylglycine in Complex Biological Matrices (Non-Clinical Research Samples)
Quantitative analysis of peptides like Valylglycine in complex biological matrices, such as tissue extracts or biological fluids from non-clinical research, often presents challenges due to the presence of numerous interfering substances. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely employed technique for this purpose, offering high specificity and sensitivity. who.intchempedia.infobiorxiv.orgacs.orgresearchgate.netstring-db.orgmdpi.com
LC-MS/MS methods typically involve chromatographic separation of the analyte from the matrix components before detection and quantification by mass spectrometry. The tandem mass spectrometry aspect provides an additional layer of selectivity by monitoring specific fragmentation patterns of the target peptide. chempedia.info While much of the published quantitative analysis in complex matrices using LC-MS/MS focuses on related peptides like γ-glutamyl-valyl-glycine, the fundamental principles and techniques are applicable to Valylglycine. who.intchempedia.infobiorxiv.orgacs.orgresearchgate.net
Sample preparation is a critical step in analyzing complex biological matrices to remove interfering substances and concentrate the analyte. Techniques such as solid-phase extraction, liquid-liquid extraction, or protein precipitation may be employed depending on the matrix and the specific LC-MS/MS method used.
Electrochemical Methods
Electrochemical methods offer potential advantages for the detection of amino acids and peptides, including simplicity, low cost, and portability. These methods typically involve measuring the electrical signal generated by the oxidation or reduction of the analyte at an electrode surface.
Voltammetric Detection of Valylglycine
Voltammetry involves varying the potential of a working electrode and measuring the resulting current. For amino acids and simple peptides like Valylglycine, direct electrochemical oxidation or reduction at bare electrodes can be slow and require high overpotentials. frontiersin.orgresearchgate.net Therefore, modified electrodes incorporating electrocatalysts or redox mediators are often employed to facilitate electron transfer and enhance sensitivity and selectivity. frontiersin.orgresearchgate.net
Studies on the electrochemical behavior of related amino acids like glycine and valine have demonstrated the need for such modifications. frontiersin.orggoogle.com For instance, metal complexes or nanoparticles can act as electrocatalysts, lowering the oxidation potential and increasing the electron transfer rate. frontiersin.orgresearchgate.net While specific detailed voltammetric studies solely focused on the direct detection of Valylglycine were not extensively found in the provided search results, the principles established for other amino acids and peptides suggest that modified electrodes would be necessary for sensitive voltammetric detection of Valylglycine. Cyclic voltammetry has been used to study the electrochemical behavior of amino acids and peptides and can provide insights into their oxidation or reduction processes. google.commdpi.comnih.govgoogle.com
Development of Biosensors for Specific Valylglycine Recognition (Mechanistic)
Biosensors integrate a biological recognition element with a transducer to detect a specific analyte. For peptide detection, the biological recognition element could be an enzyme, antibody, or receptor that selectively interacts with Valylglycine. Electrochemical biosensors utilize an electrochemical transducer to convert the biological recognition event into a measurable electrical signal.
The development of biosensors for amino acids, such as glycine, has been explored, often employing enzymes like amino acid oxidase coupled with electrochemical detection of the reaction products (e.g., hydrogen peroxide). frontiersin.orgresearchgate.net Alternatively, biosensors can be developed based on molecular recognition elements like aptamers or engineered receptors that selectively bind the target peptide. researchgate.netresearchgate.net
For Valylglycine, a biosensor could potentially be developed by immobilizing an enzyme capable of specifically recognizing or hydrolyzing Valylglycine onto an electrode surface. The enzymatic activity or binding event would then be coupled to an electrochemical signal. Challenges in developing such biosensors include ensuring the specificity of the biological recognition element for Valylglycine over other dipeptides or amino acids and maintaining the stability of the biological component. While the provided search results discuss biosensor development for related molecules and general principles, specific examples of biosensors designed exclusively for Valylglycine were not prominently featured.
Spectrophotometric and Fluorometric Assays (Mechanism-Based)
Spectrophotometric and fluorometric assays are widely used for quantifying amino acids and peptides, often relying on the reaction of the analyte with a chromogenic or fluorogenic reagent to produce a product that can be detected by absorbance or fluorescence spectroscopy.
Derivatization for Enhanced Spectroscopic Detection of Valylglycine
Many amino acids and peptides lack sufficient native chromophores or fluorophores for direct spectroscopic detection at relevant concentrations. Derivatization involves chemically modifying the peptide to introduce a detectable tag. This is a common strategy in both spectrophotometric and fluorometric assays, as well as in chromatographic methods coupled with spectroscopic detection. string-db.org
Various derivatization reagents have been used for amino acids and peptides, including o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), 6-aminoquinolyl-N-hydroxysuccinimidyl-carbamate (AQC), and 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-F). biorxiv.orgresearchgate.netstring-db.org These reagents react with primary and/or secondary amino groups to form highly absorbing or fluorescent derivatives. For example, AQC reacts with amino acids and peptides to form stable derivatives detectable by UV or fluorescence, commonly used in LC-MS/MS applications for quantifying peptides in complex matrices. biorxiv.orgresearchgate.net Another reagent, 2,4-dinitrochlorobenzene (DNCB), has been used for derivatizing peptides like γ-glutamyl-valyl-glycine for detection.
For Valylglycine, derivatization would involve reacting its free amino group with a suitable chromogenic or fluorogenic reagent. The choice of reagent depends on the desired detection method (spectrophotometry or fluorometry) and the matrix complexity. The reaction mechanism typically involves nucleophilic attack of the amino group on the derivatization reagent, forming a stable covalent bond and introducing the detectable tag.
Enzyme-Coupled Assays for Valylglycine Hydrolysis Kinetics
Enzyme-coupled assays are a powerful tool for studying enzyme kinetics, including the hydrolysis of peptide bonds. These assays link the enzymatic reaction of interest to a second, easily detectable enzymatic reaction. The rate of the indicator reaction is proportional to the rate of the primary enzymatic reaction.
For studying Valylglycine hydrolysis kinetics, an enzyme that cleaves the peptide bond of Valylglycine would be required. The hydrolysis of Valylglycine would yield valine and glycine. An enzyme-coupled assay could be designed by coupling the production of one of these amino acids (or the disappearance of Valylglycine) to a detectable signal.
For example, if an enzyme hydrolyzes Valylglycine, the resulting glycine could be detected using an enzyme like glycine oxidase, which produces hydrogen peroxide. The hydrogen peroxide can then be quantified using a peroxidase-catalyzed reaction coupled with a chromogenic or fluorogenic substrate. Another approach could involve coupling the reaction to the production or consumption of ATP or NADH, which can be monitored spectrophotometrically. The malachite green assay, which detects inorganic phosphate (B84403) released during some enzymatic reactions, represents another type of coupled assay mechanism.
The kinetics of Valylglycine hydrolysis by a specific enzyme could be determined by monitoring the change in absorbance or fluorescence over time under varying substrate (Valylglycine) and enzyme concentrations. While the provided search results discuss enzyme-coupled assays for various enzymatic activities and the oxidative degradation kinetics of Valylglycine, specific enzyme-coupled assays designed to measure the hydrolysis kinetics of Valylglycine itself were not detailed. However, based on the principles of enzyme-coupled assays for other peptides and substrates, such methodologies could be developed if an appropriate Valylglycine-hydrolyzing enzyme is identified.
Future Directions and Emerging Research Avenues for Valylglycine Studies
Development of Novel and Green Synthesis Strategies for Valylglycine
Current methods for Valylglycine synthesis include chemical synthesis using protected amino acids or N-carboxyanhydrides, and enzymatic methods utilizing enzymes like L-amino acid esterase (LAE). google.comresearchgate.net While these methods exist, there is a growing need for the development of novel and environmentally friendly ("green") synthesis strategies. Future research could focus on:
Exploring alternative enzymatic pathways: Identifying and characterizing novel enzymes or microbial cell factories capable of efficiently synthesizing Val-Gly with high specificity and yield under mild conditions. researchgate.netresearchgate.net This could involve screening microorganisms for LAE activity with synthetic capabilities towards this compound. researchgate.netresearchgate.net
Optimizing existing enzymatic methods: Further refining reaction conditions (e.g., pH, temperature, substrate concentration) for known enzymatic synthesis routes to improve efficiency and reduce the need for harsh chemicals. acs.org
Developing chemo-enzymatic approaches: Combining the advantages of chemical and enzymatic synthesis to create more efficient and sustainable production methods.
Implementing green chemistry principles: Designing synthesis routes that minimize waste generation, utilize renewable resources, and avoid the use of hazardous substances.
Advanced Spectroscopic Probes for In Situ Valylglycine Analysis
Advanced spectroscopic techniques are crucial for understanding the molecular structure, dynamics, and interactions of compounds in various environments. numberanalytics.com For Valylglycine, future research could leverage advanced spectroscopic probes for in situ analysis, allowing for real-time monitoring and characterization in complex systems:
Development of specific fluorescent probes: Designing fluorescent molecules that selectively bind to this compound, enabling its visualization and quantification in biological or food matrices without extensive sample preparation. numberanalytics.com
Utilizing advanced NMR techniques: Applying sophisticated Nuclear Magnetic Resonance (NMR) methods, such as in-cell NMR, to study the conformation and interactions of this compound in living systems or complex food environments.
Implementing in situ Raman or Infrared spectroscopy: Adapting Raman or Infrared spectroscopy for in situ analysis to gain insights into the vibrational modes and chemical environment of this compound during synthesis, processing, or within biological systems. numberanalytics.com
Integrating spectroscopy with microscopy: Combining spectroscopic techniques with advanced microscopy methods to achieve spatially resolved analysis of this compound distribution and concentration in heterogeneous samples.
Integration of Multi-Omics Data for Valylglycine Pathway Elucidation
Understanding the complete biological pathways involving Valylglycine requires a comprehensive approach that integrates data from various omics disciplines. Future research should focus on:
Genomics and transcriptomics: Identifying the genes and their expression levels related to the synthesis, degradation, or transport of this compound and related peptides in different organisms or conditions.
Proteomics: Analyzing the proteins, particularly enzymes, involved in this compound metabolism and identifying potential novel enzymatic activities. frontiersin.org
Metabolomics: Profiling the levels of this compound and related metabolites in various biological systems or food products under different conditions to understand its role in metabolic networks. biorxiv.orgmountainscholar.orguef.fi
Integrating data using bioinformatics and systems biology: Developing computational tools and models to integrate and analyze multi-omics data, providing a holistic view of this compound pathways and identifying key regulatory points or novel functions. frontiersin.orgresearchgate.net
High-Throughput Screening Methodologies for Valylglycine Modulators (Mechanistic Research)
High-throughput screening (HTS) is a powerful tool for identifying compounds that modulate the activity or levels of specific molecules. ox.ac.uk While γ-Glu-Val-Gly is known to modulate the calcium-sensing receptor (CaSR), research into direct modulators of Valylglycine itself is an emerging area. acs.orgnih.gov Future mechanistic research could involve:
Developing HTS assays for this compound interacting proteins: Creating assays to screen for molecules that bind to or interact with this compound, potentially identifying novel receptors, transporters, or enzymes that utilize this compound as a substrate or ligand. ox.ac.uk
Screening for modulators of this compound synthesis or degradation: Implementing HTS to identify compounds that can upregulate or downregulate the enzymatic pathways involved in this compound production or breakdown. ox.ac.uk
Investigating the mechanistic basis of this compound's role as a precursor: Using HTS in conjunction with mechanistic studies to understand how this compound is efficiently converted to γ-Glu-Val-Gly and identify factors that influence this conversion. acs.org
Applying virtual screening and computational approaches: Utilizing computational methods to screen large libraries of compounds for potential this compound modulators based on predicted binding affinities or interactions. uniba.it
Exploration of Valylglycine in Unconventional Biological Systems (Non-Human, Fundamental Biology)
While Valylglycine and related γ-glutamyl peptides have been studied in the context of taste perception in humans and their presence in various foods, exploring its role in unconventional biological systems could reveal novel fundamental biological functions. acs.orgnih.govresearchgate.net This could include:
Investigating its presence and function in microorganisms: Studying the synthesis and role of this compound in bacteria, fungi, or other microorganisms, potentially uncovering new metabolic roles or signaling functions.
Exploring its occurrence in plants: Analyzing plant species for the presence of this compound and investigating its potential roles in plant growth, defense mechanisms, or signaling pathways. frontiersin.orgresearchgate.net
Studying its effects in simple model organisms: Utilizing model organisms like C. elegans or Drosophila to investigate the fundamental biological effects of this compound on development, behavior, or stress response. oup.com
Examining its role in non-gustatory biological processes in animals: Moving beyond taste perception to explore potential roles of this compound in other physiological processes in animals, such as neurotransmission, immune response, or metabolic regulation. nih.gov
Refinement of Computational Models for Valylglycine-Containing Peptides
Computational modeling plays a vital role in understanding the structure, dynamics, and interactions of peptides. unipr.ituniv-lille.fr Future research should focus on refining computational models specifically for Valylglycine and peptides containing Valylglycine:
Improving force fields and parameters: Developing or refining computational force fields and parameters that accurately represent the unique properties and flexibility of this compound and its linkages.
Simulating interactions with biological targets: Using molecular dynamics simulations and docking studies to model the interactions of this compound and γ-Glu-Val-Gly with target proteins, such as the CaSR, to gain detailed insights into binding mechanisms and structure-activity relationships. nih.govunipr.it
Predicting peptide properties: Developing computational models to predict the physical, chemical, and biological properties of this compound-containing peptides, such as stability, permeability, and potential bioactivity.
Utilizing machine learning approaches: Applying machine learning algorithms to large datasets of peptide structures and properties to build predictive models for the design and optimization of novel this compound-based peptides. oup.com
Application of Single-Molecule Techniques to Valylglycine Interactions (Fundamental Mechanistic Studies)
Single-molecule techniques offer unprecedented resolution to study molecular interactions and dynamics at the individual molecule level. parksystems.combmbreports.orgazolifesciences.com Applying these techniques to Valylglycine interactions could provide fundamental mechanistic insights:
Investigating this compound binding kinetics: Using techniques like single-molecule fluorescence spectroscopy or Atomic Force Microscopy (AFM) to directly measure the binding and unbinding kinetics of this compound with interacting partners, such as enzymes or receptors. parksystems.comazolifesciences.comnih.gov
Observing conformational changes: Utilizing single-molecule FRET (Förster Resonance Energy Transfer) to monitor conformational changes in proteins or other molecules upon binding of this compound. bmbreports.org
Studying enzymatic reactions in real-time: Applying single-molecule enzymology to observe the catalytic activity of enzymes involved in this compound synthesis or degradation at the level of individual enzyme molecules.
Probing interactions in complex environments: Developing single-molecule techniques that can be applied in more complex, near-physiological environments to study this compound interactions in a context closer to its natural setting. parksystems.com
These future directions highlight the potential for continued and expanded research into Valylglycine, moving beyond its known role as a precursor to a taste enhancer and exploring its broader chemical, biological, and mechanistic significance.
Q & A
Q. What experimental methods are recommended for synthesizing Val-Gly, and how can purity be validated?
this compound is synthesized via classical peptide synthesis in solution, typically using solid-phase or liquid-phase methods. Key steps include coupling valine (Val) and glycine (Gly) residues with activating agents like carbodiimides (e.g., DCC) and protecting groups (e.g., Fmoc/Boc). Post-synthesis, purity is validated using HPLC with pre-column derivatization (e.g., Sanger’s reagent) and mass spectrometry (MS) to confirm molecular weight . For reproducibility, document reaction conditions (pH, temperature, molar ratios) and purification steps (e.g., column chromatography) in detail .
Q. How can researchers characterize this compound’s stability under varying pH and temperature conditions?
Stability studies should involve incubating this compound in buffers across a pH range (e.g., 7–10) and temperatures (e.g., 25–37°C). Monitor degradation via HPLC at timed intervals. For enzymatic stability, include proteolytic enzymes (e.g., peptidases) in assays. Report degradation products using tandem MS to identify cleavage patterns .
Q. What spectroscopic techniques are critical for structural elucidation of this compound?
Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm peptide bond formation and stereochemistry. Infrared (IR) spectroscopy can validate secondary structures (e.g., β-sheets in crystalline forms). Pair these with X-ray crystallography if crystalline samples are available .
Advanced Research Questions
Q. How can enzymatic activity toward this compound be optimized in γ-glutamyltransferase (GGT) assays?
In GGT-mediated transpeptidation reactions, optimize this compound’s acceptor activity by testing steric and electronic effects. Use kinetic assays (e.g., Michaelis-Menten) to measure activity at varying substrate concentrations (e.g., 1–100 mM this compound). Adjust reaction pH (8.5 is optimal for some mutants) and monitor competing hydrolysis pathways via HPLC-MS to quantify γ-glutamyl-Val-Gly and byproducts (e.g., γ-GluGln) .
Q. How should researchers resolve contradictions in this compound’s reported catalytic activity across studies?
Discrepancies often arise from differences in enzyme sources (e.g., wild-type vs. mutant GGTs) or assay conditions. Conduct comparative studies using standardized protocols (e.g., fixed pH, substrate ratios). Use statistical tools (ANOVA) to assess variability and meta-analysis to reconcile historical data. Reference primary literature for enzyme-specific activity benchmarks .
Q. What strategies mitigate poly-γ-glutamylation side reactions in this compound enzymatic studies?
Poly-γ-glutamylation occurs due to GGT’s autotranspeptidase activity. To suppress this:
- Limit reaction time to 4–5 hours (plateau phase for product formation).
- Use excess this compound (≥100 mM) to favor transpeptidation over hydrolysis.
- Include competitive inhibitors (e.g., serine-borate complex) .
Methodological and Analytical Design
Q. How to design a robust HPLC protocol for quantifying this compound in complex reaction mixtures?
- Column : C18 reverse-phase column with 5-µm particle size.
- Mobile phase : Gradient of 0.1% TFA in water/acetonitrile.
- Detection : UV at 210 nm (peptide bond absorption).
- Derivatization : Pre-column treatment with 1-fluoro-2,4-dinitrobenzene enhances sensitivity .
Q. What statistical approaches are appropriate for analyzing this compound’s dose-response effects in biological assays?
Use nonlinear regression (e.g., log[inhibitor] vs. response curves) for IC₅₀ determination. For time-course data (e.g., enzyme kinetics), apply mixed-effects models to account for intra-experiment variability. Validate assumptions (normality, homoscedasticity) with Shapiro-Wilk and Levene’s tests .
Data Presentation and Reproducibility
Q. How to present this compound’s enzymatic activity data in compliance with journal guidelines?
- Tables : Include substrate concentrations, reaction rates (µmol/min/mg), and standard deviations.
- Figures : Use line graphs for kinetic data and bar charts for comparative activity.
- Supplemental data : Provide raw HPLC chromatograms and MS spectra. Avoid duplicating figures in text .
Q. What documentation is essential for ensuring reproducibility of this compound experiments?
- Detailed synthetic protocols (molar ratios, solvent volumes).
- Instrument calibration records (HPLC, MS).
- Negative controls (e.g., enzyme-free reactions).
- Data repositories for sharing spectra and kinetic datasets .
Ethical and Literature Considerations
Q. How to address ethical concerns in this compound research involving animal models?
Follow NIH guidelines for preclinical studies:
- Justify animal use via institutional review.
- Report housing conditions, sample sizes, and euthanasia methods.
- Include a preclinical checklist at submission .
Q. What strategies improve literature review rigor for this compound studies?
Use Google Scholar’s advanced search with terms like “this compound AND (synthesis OR kinetics)” and filter by publication date. Cross-validate findings with PubMed and Web of Science. Exclude non-peer-reviewed sources (e.g., Benchchem) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
